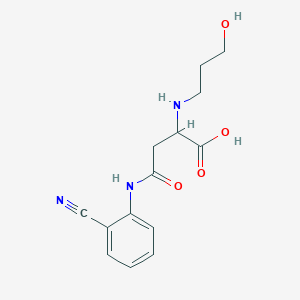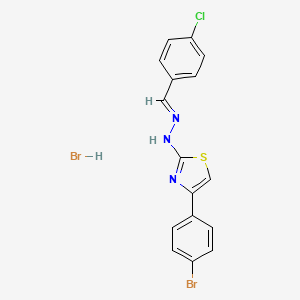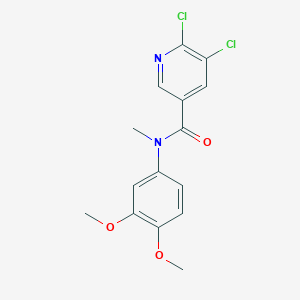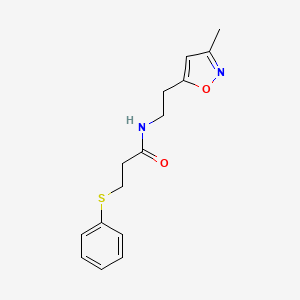
3-Phenylnaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylnaphthalen-1-ol is an organic compound with the CAS Number: 30069-65-9 . It has a molecular weight of 220.27 and its IUPAC name is 3-phenyl-1-naphthol . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of 3-Phenylnaphthalen-1-ol involves the reaction of 3-Bromo-1-hydroxynaphthalene and Phenylboronic acid . The reaction is terminated, the organic layer is separated and the aqueous layer is extracted twice with 1 L of toluene. The collected organic layer is concentrated under reduced pressure and recrystallized from toluene and methanol to obtain the product .Molecular Structure Analysis
The molecular formula of 3-Phenylnaphthalen-1-ol is C16H12O . The InChI Code is 1S/C16H12O/c17-16-11-14 (12-6-2-1-3-7-12)10-13-8-4-5-9-15 (13)16/h1-11,17H .Physical And Chemical Properties Analysis
3-Phenylnaphthalen-1-ol has a melting point of 96-97.5 °C and a boiling point of 417.4±24.0 °C . Its density is predicted to be 1.176±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Antimicrobial Agent Synthesis
A study by Kottapalle & Shinde (2021) focused on synthesizing derivatives of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol. The compounds exhibited good antibacterial and antifungal activity, with certain derivatives showing activity comparable to standard drugs like fluconazole against specific pathogens (Kottapalle & Shinde, 2021).
Heat Transfer Fluids in Energy Applications
McFarlane et al. (2010) evaluated phenylnaphthalenes, including 1-phenylnaphthalene, for their suitability as heat transfer fluids in high-temperature energy applications. The study highlighted their low vapor pressure, high critical temperature, and resistance to thermal decomposition, which may make them suitable for applications up to 800 K (McFarlane et al., 2010).
Fluorescent Biomarkers
In a study by Magar, Edison, & Lee (2017), the synthesis of functionalized biarylols through Fe(OTf)3-catalyzed direct arylation of 1-diazonaphthalen-2(1H)-ones with arenes was achieved. The synthesized compounds, including 1-arylnaphthalen-2-ols, exhibited potential as fluorescent biomarkers for confocal imaging of clone cells (Magar et al., 2017).
Photophysics Research
Jockusch et al. (1997) investigated the photophysics of phosphine oxides using 1-phenylnaphthalene as a selective triplet quencher. The study provided insights into the α-cleavage and photochemical behaviors of these compounds, contributing to the understanding of their photophysical properties (Jockusch et al., 1997).
Safety and Hazards
Propiedades
IUPAC Name |
3-phenylnaphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-11,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPYOCUYNJWAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2419447.png)




![N-(3-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419455.png)
![7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2419458.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide](/img/structure/B2419459.png)
![2-Phenylcyclopenta[b]chromene-1-carbaldehyde](/img/structure/B2419462.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4-(isopropylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2419464.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-2-carboxylic acid](/img/structure/B2419467.png)
![5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2419468.png)